molecular formula C28H40N2O29S2-4 B10828603 (2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B10828603
M. Wt: 932.7 g/mol
InChI Key: TZADOBFCMDCWTC-FUSXTLMJSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orgaran-dermatan sulfate is a glycosaminoglycan, a type of complex carbohydrate that plays a crucial role in various biological processes. It is primarily found in the skin, blood vessels, heart valves, tendons, and lungs. Orgaran-dermatan sulfate is known for its anticoagulant and antithrombotic properties, making it valuable in medical applications, particularly in preventing deep vein thrombosis and pulmonary embolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orgaran-dermatan sulfate is typically extracted from porcine intestinal mucosa. The extraction process involves enzymatic degradation of the mucosa to release the glycosaminoglycans, which are then purified using various chromatographic techniques . The enzymes used in this process include chondroitinase ABC, which catalyzes the cleavage of the N-acetylhexosaminide linkage in chondroitin sulfate and dermatan sulfate .

Industrial Production Methods: In industrial settings, the production of Orgaran-dermatan sulfate involves large-scale extraction from porcine intestinal mucosa, followed by purification using high-performance liquid chromatography (HPLC) and other advanced techniques. The purified product is then formulated into pharmaceutical preparations .

Chemical Reactions Analysis

Types of Reactions: Orgaran-dermatan sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified glycosaminoglycans with enhanced anticoagulant and antithrombotic properties .

Mechanism of Action

Orgaran-dermatan sulfate exerts its effects primarily through the inhibition of activated factor X (Factor Xa) and activated factor II (Factor IIa). This inhibition prevents the formation of blood clots by disrupting the coagulation cascade. The compound also interacts with heparin cofactor II, enhancing its anticoagulant activity .

Comparison with Similar Compounds

  • Heparan sulfate
  • Chondroitin sulfate
  • Keratan sulfate

Comparison: Orgaran-dermatan sulfate is unique due to its specific structure and higher degree of sulfation compared to other glycosaminoglycans. This higher degree of sulfation contributes to its potent anticoagulant and antithrombotic properties. Unlike heparan sulfate and chondroitin sulfate, Orgaran-dermatan sulfate has a distinct pattern of sulfation that enhances its interaction with coagulation factors and other proteins involved in the coagulation cascade .

Properties

Molecular Formula

C28H40N2O29S2-4

Molecular Weight

932.7 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/p-4/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1

InChI Key

TZADOBFCMDCWTC-FUSXTLMJSA-J

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.